(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
Description
This compound features a hybrid structure combining a benzo[d][1,3]dioxol-5-ylmethyl group (a methylenedioxyphenyl derivative), a piperazine ring, a 4-fluorophenyl-substituted tetrazole, and a methanone bridge. The benzo[d][1,3]dioxol moiety is known for enhancing metabolic stability and binding affinity in bioactive molecules, while the piperazine ring contributes to solubility and pharmacokinetic properties . The 2H-tetrazol-5-yl group, a bioisostere for carboxylic acids, improves bioavailability and resistance to enzymatic degradation . The 4-fluorophenyl substituent may enhance lipophilicity and receptor interactions.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-fluorophenyl)tetrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-23-19(22-24-27)20(28)26-9-7-25(8-10-26)12-14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMYRYMZIYXOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.
Synthesis of the piperazine derivative: The benzo[d][1,3]dioxole derivative is then reacted with piperazine in the presence of a suitable base.
Introduction of the tetrazole ring: The final step involves the reaction of the piperazine derivative with 4-fluorophenyl tetrazole under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity :
- Anticancer Properties :
- Antimicrobial Activity :
Biological Research Applications
- Neuropharmacology :
- Enzyme Inhibition Studies :
- Drug Design and Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may act on neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, apoptosis, or cell proliferation
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Functional Group Comparisons
Biological Activity
The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule with potential pharmacological applications. Its structure suggests interactions with various biological targets, particularly in the central nervous system. This article reviews its biological activity, focusing on its receptor interactions, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a piperazine ring, which is commonly found in many pharmaceuticals due to its ability to interact with neurotransmitter receptors. The presence of the benzo[d][1,3]dioxole moiety enhances its lipophilicity and binding properties, potentially improving its pharmacokinetic profile. The fluorophenyl and tetrazole groups further contribute to its biological activity.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C18H19F2N5O3 |
| Molecular Weight | 371.37 g/mol |
| Key Functional Groups | Piperazine, benzo[d][1,3]dioxole, tetrazole |
Interaction with Neurotransmitter Receptors
Research indicates that compounds with similar structural features exhibit significant affinity for serotonin and dopamine receptors. The piperazine moiety is particularly known for its role in modulating neurotransmitter systems.
Key Findings
- Serotonin Receptor Binding : Studies have shown that modifications in the piperazine ring can significantly influence receptor affinity. For instance, compounds with additional functional groups have demonstrated enhanced binding to serotonin receptors (5-HT1A and 5-HT2A) .
- Dopamine Receptor Activity : The compound's interaction with dopamine receptors (D2) suggests potential applications in treating mood disorders and schizophrenia .
Antimicrobial Properties
While the primary focus has been on central nervous system activity, preliminary studies have indicated that the compound may possess antimicrobial properties. Testing against various bacterial strains has shown moderate antibacterial activity .
Cytotoxicity Studies
Cytotoxicity assays reveal that derivatives of this compound exhibit varying degrees of cytotoxic effects on cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety appears to enhance cytotoxicity compared to simpler piperazine derivatives .
Case Study 1: Antidepressant Potential
A study investigated the antidepressant effects of a related compound featuring the same piperazine-benzodioxole structure. Results indicated significant reductions in depression-like behaviors in animal models when administered at specific dosages .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of compounds structurally related to this compound. Results showed that these compounds exhibited effective inhibition against Escherichia coli and Staphylococcus aureus .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(1,3-Benzodioxol-5-ylmethyl)piperazine | Piperazine + benzo[d][1,3]dioxole | Antidepressant potential | Lacks additional functional groups |
| 4-Chloro-N-(benzo[d][1,3]dioxol-5-yl)methylpiperazine | Similar core structure | Antipsychotic activity | Different substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
